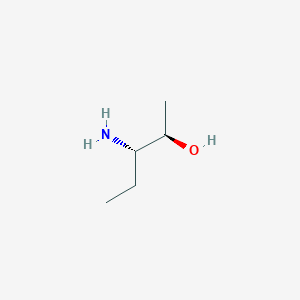
(2r,3s)-3-Aminopentan-2-ol
Vue d'ensemble
Description
“(2r,3s)-3-Aminopentan-2-ol” is a chiral compound with two stereogenic centers . The numbers 2 and 3 in the name represent the carbons that are stereogenic . The “R” and “S” configurations are determined based on the Cahn-Ingold-Prelog (CIP) rules .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using the Cahn-Ingold-Prelog (CIP) rules . These rules allow us to unambiguously define the stereochemical configuration of any stereocenter .
Applications De Recherche Scientifique
Biocatalytic Synthesis
- Biocatalytic Routes to Chiral Aminodiols : The use of biocatalysis for synthesizing chiral amino alcohols, like (2S,3S)-2-aminopentane-1,3-diol, has been explored. This method involves using engineered Escherichia coli transketolase and ω-transaminase from Chromobacterium violaceum, offering an environmentally friendly alternative to chemical routes (Smith et al., 2010).
Chemical and Enzymatic Synthesis
- Synthesis of Stereomers : Various studies have focused on synthesizing stereomers of aminopentane, such as (2S,3R) and (2S,3S) isomers, using methods like asymmetric Claisen rearrangement and enzymatic hydrolysis (Bakke et al., 1999).
- Synthesis of β,γ-Diamino Acids : Research has been conducted on converting compounds like (2R, 3S)-N-Boc-2-Amino-3-hydroxy-1-phenylbutane into β,γ-diamino acids, which are significant for their potential applications in pharmaceuticals (Kano et al., 1988).
Application in Antimicrobial and Biofuel Production
- Antimicrobial and Lubricating Oil Additives : Aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, synthesized from 1-(propylsulfanyl)pentan-2-ol, have shown potential as antimicrobial additives in lubricating oils (Dzhafarov et al., 2010).
- Biofuel Production : Microorganisms engineered to produce pentanol isomers, including those derived from amino acid substrates like2-methyl-1-butanol and 3-methyl-1-butanol, are being explored for potential applications in biofuel production. These isomers are important as they can be naturally produced by microbial fermentations, and their enhanced production through metabolic engineering shows promise for future breakthroughs (Cann & Liao, 2009).
Chemical Property Studies
- Study of Chemical Structures and Interactions : Research has been conducted on the molecular structure and interactions of diastereoisomeric compounds like (2S,3S)- and (2R,3S)-N-Acetyl-2-amino-3-methylpentanoic acids, providing insights into the chemical properties and potential applications of these compounds (Yajima et al., 2009).
Pharmaceutical Applications
- Development of HIV Protease Inhibitors : Certain derivatives of 4-amino-3-hydroxy-5-phenylpentanoic acid, which relate to the structure of (2R,3S)-3-aminopentan-2-ol, have been studied for their potential as HIV protease inhibitors. These studies highlight the importance of structural modifications for enhancing pharmaceutical properties (Lehr et al., 1996).
Orientations Futures
The future directions for research on “(2r,3s)-3-Aminopentan-2-ol” could include further exploration of its synthesis, investigation of its chemical reactions, and evaluation of its potential applications. The development of methods for determining R/S configurations on different types of projections could also be a valuable area of future research .
Propriétés
IUPAC Name |
(2R,3S)-3-aminopentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFGLDUWYUYHRF-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



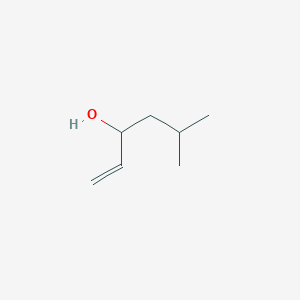



![2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B3141595.png)
![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)
![4-[4-(Dimethylamino)-cis-styryl]-1-methylpyridinium](/img/structure/B3141621.png)
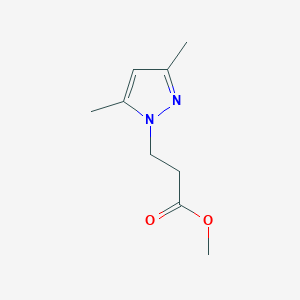

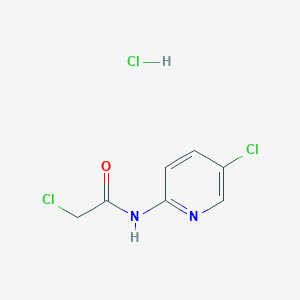
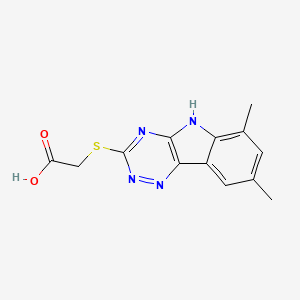


![3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B3141667.png)